Cas no 75487-91-1 (3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID)

3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-hydroxycinnamic acid
- 3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID
- RARECHEM BK HW 0124
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- インチ: InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+
- InChIKey: FXPNMJKQHRFGGL-DAFODLJHSA-N
- ほほえんだ: C(=C\C(=O)O)/C1=CC(=CC=C1O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559865-5g |
(E)-3-(5-fluoro-2-hydroxyphenyl)acrylic acid |
75487-91-1 | 98% | 5g |
¥20884.00 | 2024-07-28 | |
Alichem | A015016264-500mg |
5-Fluoro-2-hydroxycinnamic acid |
75487-91-1 | 97% | 500mg |
$815.00 | 2023-09-01 | |
Alichem | A015016264-1g |
5-Fluoro-2-hydroxycinnamic acid |
75487-91-1 | 97% | 1g |
$1504.90 | 2023-09-01 | |
Alichem | A015016264-250mg |
5-Fluoro-2-hydroxycinnamic acid |
75487-91-1 | 97% | 250mg |
$504.00 | 2023-09-01 |
3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACIDに関する追加情報
Professional Introduction to 3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID (CAS No. 75487-91-1)
3-(5-FLUORO-2-HYDROXY-PHENYL-ACRYLIC ACID) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 75487-91-1, is a derivative of acrylic acid and features a fluorine substituent at the 5-position of the phenyl ring, combined with a hydroxyl group at the 2-position. The unique structural characteristics of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The presence of both a fluorine atom and a hydroxyl group in the phenyl ring imparts distinct electronic and steric properties to the molecule. Fluorine, being highly electronegative, can influence the reactivity and metabolic stability of adjacent functional groups, while the hydroxyl group can participate in hydrogen bonding interactions, enhancing solubility and binding affinity. These features have made 3-(5-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID a subject of extensive investigation in medicinal chemistry.
In recent years, there has been growing interest in the use of fluorinated aromatic compounds as pharmacophores due to their ability to improve drug efficacy and pharmacokinetic properties. For instance, fluorine substitution has been shown to enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Additionally, fluorinated compounds often exhibit improved lipophilicity and binding affinity to biological targets, making them attractive candidates for drug development.
The synthesis of 3-(5-FLUORO-2-HYDROXY-PHENYL-ACRYLIC ACID) typically involves multi-step organic reactions, starting from commercially available precursors such as 5-fluorosalicylic acid or 2-hydroxybenzaldehyde. Key steps include esterification or acylation to introduce the acrylic acid moiety, followed by functional group transformations to achieve the desired stereochemistry. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity.
The compound's utility extends beyond its role as a synthetic intermediate. It has been explored in various therapeutic contexts, including anti-inflammatory, anticancer, and antimicrobial applications. For example, derivatives of this compound have shown promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The hydroxyl group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.
Recent studies have highlighted the potential of 3-(5-FLUORO-2-HYDROXY-PHENYL-ACRYLIC ACID) in developing novel antiviral agents. The fluorine atom's ability to modulate electron density can enhance interactions with viral enzymes or receptors, leading to increased therapeutic efficacy. Additionally, the hydroxyl group can form hydrogen bonds with viral proteins, improving drug binding affinity. These findings underscore the compound's versatility and its potential in addressing emerging infectious diseases.
In conclusion, 3-(5-FLUORO-2-HYDROXY-PHENYL-ACRYLIC ACID) (CAS No. 75487-91-1) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated aromatic compounds, this compound is likely to remain at the forefront of drug discovery efforts.
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